molecular formula C14H13N B082029 Benzhydrylidene methylamine CAS No. 13280-16-5

Benzhydrylidene methylamine

Cat. No. B082029
CAS RN: 13280-16-5
M. Wt: 195.26 g/mol
InChI Key: CCMGSLBRZVENEP-UHFFFAOYSA-N
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Description

Benzhydrylidene methylamine is a chemical compound with diverse applications in organic synthesis and medicinal chemistry. It is known for its involvement in various chemical reactions and possesses unique physical and chemical properties.

Synthesis Analysis

  • Highly Stereoselective Strecker Synthesis : A study by (Takamatsu et al., 2017) discusses the Strecker synthesis of benzhydrylamine derivatives with high diastereomeric excess, demonstrating the potential for creating enantioenriched compounds.
  • Practical Syntheses of N‐Acetylbenzhydrylamines : (Castagnolo et al., 2007) developed practical routes for synthesizing enantiomerically pure benzhydrylamine derivatives.
  • Substituted Benzhydrylamines Synthesis : The work by (Dejaegher et al., 2002) evaluated the synthesis of substituted benzhydrylamines, highlighting optimized methods for production.

Molecular Structure Analysis

  • N-Benzhydrylidenebenzhydrylamine : (Mehrotra & Pandey, 1980) discuss the photolysis of benzhydrylamine leading to the formation of N-benzhydrylidenebenzhydrylamine, providing insights into its molecular structure.

Chemical Reactions and Properties

  • Reactions with Methylamine Dehydrogenase : A study by (Davidson et al., 1992) examines the reactions of benzhydrylamines with enzymes, suggesting a carbanionic reaction intermediate.
  • Photochemical Transformations : The research by (Mehrotra & Pandey, 1980) also highlights the photochemical transformations of benzhydrylamine.

Physical Properties Analysis

  • Hydrogen-Bonding Characteristics : The work by (Dunkers & Ishida, 1995) on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine provides insights into the hydrogen-bonding characteristics, which are crucial for understanding the physical properties of benzhydrylamine derivatives.

Chemical Properties Analysis

  • Carbocation Stabilities and Reactivity : A study by (Schindele et al., 2002) investigates the carbocation stabilities and electrophilic reactivity of benzhydryl cations, providing a comprehensive understanding of the chemical properties of benzhydrylidene methylamine.

Scientific Research Applications

  • Neuroprotective Properties : N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, a derivative of benzhydrylidene methylamine, has demonstrated neuroprotective properties against dopaminergic toxins. It protects mitochondria by preventing swelling, maintaining electrical potential, and protecting against oxidation. This compound also inhibits mitochondria-mediated apoptosis, suggesting potential use in neurodegenerative disorders (Battaglia et al., 2006).

  • Nucleophilic Reactivity Studies : Studies on the kinetics of reactions involving benzhydrylidene methylamine derivatives provide insights into nucleophilic reactivities. These studies are crucial in understanding the chemical properties and reactivity patterns of such compounds (Nigst et al., 2012).

  • Potential Antipsychotic Agents : Certain N-substituted benzhydrylidene methylamine derivatives exhibit D(2) antagonist/5-HT(1A) partial agonist activity. These compounds, like compound 24, have shown promise as atypical antipsychotic agents with a low propensity for causing extrapyramidal side effects (Birch et al., 1999).

  • Chemical Synthesis and Reactions : Research shows how benzhydrylidene methylamine can be synthesized through reactions with benzylic chlorides and hexamethylphosphoric triamide. These reactions are useful in the field of organic chemistry for creating various compounds (Arimatsu et al., 1975).

  • Semicarbazide-Sensitive Amine Oxidase Studies : The interaction of benzhydrylidene methylamine derivatives with semicarbazide-sensitive amine oxidases has implications in diabetes research and the study of metabolic processes (Iglesias-Osma et al., 2005).

  • MAO Inhibitor Research : The synthesis of benzhydrylidene methylamine derivatives, such as pargyline, involves several steps, including the hydrogenation of a Schiff base formed by the condensation of benzaldehyde with methylamine. These compounds have been explored as nonhydrazine monoamine oxidase (MAO) inhibitors (Swett et al., 1963).

  • Complement Activation Studies : Research involving the reaction of benzhydrylidene methylamine derivatives with components of the immune system, such as human C3, provides insights into the activation of the alternative pathway and binding of C3b to biological targets (Pangburn et al., 1980).

Safety And Hazards

Benzhydrylidene methylamine is used for R&D purposes only and is not advised for medicinal, household, or other uses . It’s also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-1,1-diphenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMGSLBRZVENEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341893
Record name Benzhydrylidene methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzhydrylidene methylamine

CAS RN

13280-16-5
Record name Benzhydrylidene methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzhydrylidene methylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Koehler, W Sandstrom… - Journal of the American …, 1964 - ACS Publications
The pH-rate profiles and the effect of structure on reactivity for the hydrolysis of Schiff bases derived from benzophenone and aliphatic amines are similar to those previously obtained …
Number of citations: 137 pubs.acs.org
SJ Benkovic, PA Benkovic… - Journal of the American …, 1969 - ACS Publications
… accord with Brpnsted a values observed for general acid catalyzed dehydration of carbinolamines derived from benzylideneaniline,39 semicarbazone,40 benzhydrylidenemethylamine,…
Number of citations: 62 pubs.acs.org
WA Szabo - 1974 - search.proquest.com
The reversible thermal ring openings of aziridines (l) to resonance-stabilized azomethine ylides (2) are l., 2 well-known reactions. The classical trapping ex-periments of Huisgen,* for …
Number of citations: 2 search.proquest.com

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